1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxyethoxy group, a p-tolyl group, and a thiophenyl group attached to a urea backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method includes the reaction of 2-(2-hydroxyethoxy)ethylamine with p-tolyl isocyanate to form an intermediate, which is then reacted with thiophene-2-carbonyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group may yield 2-(2-oxoethoxy)ethyl derivatives, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)urea exerts its effects is often related to its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The presence of functional groups such as the hydroxyethoxy and thiophenyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)urea stands out due to its unique combination of functional groups. Similar compounds may include:
1-(2-(2-Hydroxyethoxy)-2-(phenyl)ethyl)-3-(thiophen-2-yl)urea: Lacks the p-tolyl group, which may affect its reactivity and applications.
1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(phenyl)urea: Lacks the thiophenyl group, which may influence its biological activity.
The unique structure of this compound imparts specific properties that make it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-12-4-6-13(7-5-12)14(21-9-8-19)11-17-16(20)18-15-3-2-10-22-15/h2-7,10,14,19H,8-9,11H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZJUIFMNFDPBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CS2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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